Methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate
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Overview
Description
Methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate typically involves the reaction of 5-methylindole with glycine methyl ester in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{5-methylindole} + \text{glycine methyl ester} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and indole groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1H-indol-3-yl)acetate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
Methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate is a compound belonging to the indole class of heterocyclic compounds, recognized for its diverse biological activities. This article provides an in-depth examination of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features:
- Indole Ring System : Substituted at the 5-position with a methyl group and at the 2-position with an amino group.
- Acetate Ester Group : This structural configuration influences its reactivity and biological activity.
Molecular Formula : C11H12N2O2
Molecular Weight : 218.25 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The indole ring allows binding to multiple receptors and enzymes, leading to diverse biological responses:
- Antiviral Properties : Inhibits viral replication.
- Anti-inflammatory Effects : Reduces inflammation in various biological systems.
Antibacterial Activity
Research has demonstrated that indole derivatives exhibit significant antibacterial properties. This compound has shown effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli.
A study indicated that compounds similar to this compound possess Minimum Inhibitory Concentration (MIC) values ranging from 0.56–12.50 μM against resistant strains like MRSA, outperforming traditional antibiotics like ampicillin .
Antifungal Activity
In addition to antibacterial properties, this compound has also been evaluated for antifungal activity. It demonstrated effectiveness against several fungal species, with results indicating superior performance compared to established antifungal agents like bifonazole and ketoconazole .
Cytotoxicity and Cancer Research
This compound exhibits cytotoxic effects against various cancer cell lines. Notably:
- IC50 Values : The compound shows significant cytotoxicity with IC50 values ranging from 12–21 μM against tested cancer lines, indicating potential selectivity towards cancer cells over normal cells .
This selectivity suggests that it could be developed as a therapeutic agent for cancer treatment, particularly in targeting resistant cell lines.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:
Compound Name | Similarity | Key Features |
---|---|---|
Indole-3-acetic acid | 0.91 | Naturally occurring plant hormone |
Methyl 3-(1H-indol-3-yl)propanoate | 0.96 | Propanoate instead of acetate |
Ethyl 2-(1H-indol-3-yl)acetate | 0.96 | Ethyl group instead of methyl |
The unique substitution pattern in this compound significantly influences its biological activity compared to these related compounds.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Study on Antibacterial Activity : A series of synthesized indole derivatives showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria, with specific focus on their mechanisms involving enzyme inhibition and receptor modulation .
- Cytotoxicity Evaluation : Research demonstrated significant cytotoxicity in cancer cell lines compared to normal fibroblast cells, indicating a potential therapeutic window for cancer treatment .
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
methyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H14N2O2/c1-7-3-4-10-8(5-7)9(6-14-10)11(13)12(15)16-2/h3-6,11,14H,13H2,1-2H3 |
InChI Key |
AUPOPUDNCMAPEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C(C(=O)OC)N |
Origin of Product |
United States |
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